molecular formula C10H15N3O2 B8281605 4-(2-(Methoxymethyl)pyrimidin-4-yl)morpholine

4-(2-(Methoxymethyl)pyrimidin-4-yl)morpholine

Cat. No. B8281605
M. Wt: 209.24 g/mol
InChI Key: QOOCPTIQJSNSMB-UHFFFAOYSA-N
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Patent
US04820708

Procedure details

A solution of morpholine (12.67 g) and 2-methoxymethyl-4-chloropyrimidine (7.69 g) in tetrahydrofuran (100 ml) was heated under reflux for 1 hour. On cooling, the mixture was treated with water (100 ml), the pH adjusted to 8 (conc HCl) and extracted with chloroform. After drying (K2CO3) the extracts were stripped, and the residue purified by chromatography (silica gel, CHCl3 /methanol) to give 2-methoxymethyl-4-morpholinopyrimidine (5.4 g) as an oil.
Quantity
12.67 g
Type
reactant
Reaction Step One
Quantity
7.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH3:7][O:8][CH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1.O.Cl>O1CCCC1>[CH3:7][O:8][CH2:9][C:10]1[N:15]=[C:14]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
12.67 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
7.69 g
Type
reactant
Smiles
COCC1=NC=CC(=N1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3) the extracts
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (silica gel, CHCl3 /methanol)

Outcomes

Product
Name
Type
product
Smiles
COCC1=NC=CC(=N1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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